Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: Structural Elucidation and NMR Spectroscopy of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one
Prepared by: Senior Application Scientist, Analytical Chemistry & Structural Biology
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
The compound 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one (CAS: 1116036-49-7)[1] is a highly rigid, sp³-rich tricyclic building block increasingly utilized in fragment-based drug discovery (FBDD). Characterized by a unique topological fusion of a tetrahydrofuran (THF) ring, a cyclobutane ring, and a cyclopentanone ring, this scaffold offers exceptional vector control for medicinal chemistry[2]. However, its highly strained architecture presents unique challenges for structural validation. This whitepaper provides an in-depth, self-validating methodology for the acquisition and interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data.
Structural Topology & Spin Systems
To accurately assign the NMR spectra, we must first deconstruct the von Baeyer nomenclature (tricyclo[5.3.0.0^{1,5}]decane) to understand the molecular topology. The molecule consists of 9 carbons and 1 oxygen in the skeletal framework, forming three distinct fused rings:
Ring A (THF): Atoms C1–O2–C3–C4–C5
Ring B (Cyclobutane): Atoms C1–C5–C6–C7
Ring C (Cyclopentanone): Atoms C1–C7–C8(=O)–C9–C10
The quaternary carbon (C1) acts as the central linchpin, shared by all three rings. The structural rigidity dictates that the dihedral angles are locked, which significantly impacts the ³J_{HH} coupling constants (governed by the Karplus equation) and the chemical shift dispersion.
Topological map of the tricyclic core showing THF, cyclobutane, and cyclopentanone rings.
Experimental NMR Acquisition Protocols
A self-validating NMR protocol ensures that every structural claim is backed by orthogonal data points[3]. For a rigid, proton-dense system like this, overlapping multiplets are a primary risk. The following step-by-step methodology is optimized for a 600 MHz spectrometer equipped with a cryoprobe.
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl₃ (99.8% D). Causality: CDCl₃ provides excellent solubility for ketones and ethers. If severe spectral overlap occurs in the aliphatic region (1.5–2.5 ppm), switch to Benzene-d₆ (C₆D₆) to exploit Aromatic Solvent-Induced Shifts (ASIS), which will disperse the signals.
1D ¹H Acquisition: Acquire at 600 MHz. Use a 30° pulse angle (zg30) with a relaxation delay (D1) of 2.0 seconds. Acquire 16 scans. Causality: The 600 MHz field strength is critical to minimize second-order strong coupling effects in the tightly clustered cyclobutane and cyclopentanone methylene protons.
1D ¹³C{¹H} Acquisition: Acquire at 150 MHz using inverse gated decoupling (zgig) if quantitative integration is needed, or standard composite pulse decoupling (zgpg30) for routine analysis. Set D1 = 5.0 seconds. Causality: The quaternary C1 and the carbonyl C8 lack attached protons, resulting in exceptionally long T₁ relaxation times. A 5-second D1 prevents signal truncation and ensures these critical nodes are visible above the noise floor.
Homonuclear 2D (COSY & NOESY): Acquire a gradient-selected COSY (cosygpqf) and a NOESY (noesygpphpp) with a mixing time of 300–500 ms. Causality: COSY maps the unbroken spin systems (e.g., H3–H4–H5–H6–H7), while NOESY determines the relative stereochemistry (cis/trans relationships) across the cyclobutane fusion[4].
Heteronuclear 2D (HSQC & HMBC): Acquire a multiplicity-edited HSQC (hsqcedetgpsisp2.2) and an HMBC (hmbcgplpndqf) optimized for long-range couplings of J = 8 Hz. Causality: The HMBC is the ultimate validator for this molecule. It bridges the isolated spin systems by showing correlations across the quaternary C1 and the heteroatoms.
Step-by-step NMR acquisition and 2D correlation workflow for structural validation.
¹H and ¹³C NMR Spectral Assignments
Based on the topological constraints, ring strain, and electronegativity of the heteroatoms, the following table summarizes the predicted and theoretically derived chemical shifts for 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one.
Quantitative Data Summary
Position
¹³C Shift (ppm)
Carbon Type
¹H Shift (ppm)
Multiplicity & Integration
Mechanistic Reasoning / Causality
C1
~92.5
Quaternary (C)
-
-
Highly deshielded due to direct attachment to O2 and extreme ring strain at the tricyclic bridgehead.
C2
-
Heteroatom (O)
-
-
-
C3
~68.5
Methylene (CH₂)
~3.95
m, 2H
Deshielded by adjacent oxygen (α-effect of the THF ring).
C4
~32.1
Methylene (CH₂)
~2.05
m, 2H
Aliphatic THF protons; complex multiplet due to diastereotopic nature.
C5
~45.3
Methine (CH)
~2.75
m, 1H
Bridgehead proton; shifted downfield by cyclobutane strain.
C6
~28.4
Methylene (CH₂)
~1.85, ~2.35
m, 1H; m, 1H
Cyclobutane protons exhibit distinct diastereotopic splitting due to the rigid V-shaped cavity of the molecule.
C7
~52.7
Methine (CH)
~3.15
dd, 1H
Alpha to the C8 carbonyl; heavily deshielded by the anisotropic cone of the C=O bond.
C8
~218.5
Carbonyl (C=O)
-
-
Characteristic shift for a strained cyclopentanone ring (normal ketones are ~205 ppm; ring strain pushes this downfield).
C9
~38.2
Methylene (CH₂)
~2.25
m, 2H
Alpha to the carbonyl; slightly less deshielded than C7 due to lack of bridgehead strain.
C10
~34.6
Methylene (CH₂)
~1.75, ~1.95
m, 1H; m, 1H
Connects the cyclopentanone back to the highly strained C1 core.
Self-Validating 2D Correlation Strategy
To prove that the proposed structure is correct and not a constitutional isomer, the heteronuclear correlations must form a closed logical loop.
Validating the C1 Core: The quaternary C1 (~92.5 ppm) is the most critical node. In the HMBC spectrum, C1 must show ³J_{CH} correlations from H3 , H5 , H7 , and H10 . If any of these cross-peaks are missing, the tricyclic [5.3.0.0^{1,5}] architecture is invalidated.
Validating the Ketone Position: The carbonyl C8 (~218.5 ppm) must show strong ³J{CH} correlations from the bridgehead H7 and the methylene H10 , as well as a ²J{CH} from H9 .
Stereochemical Validation: The NOESY spectrum will reveal the relative stereochemistry. Because the molecule is highly caged, a strong Nuclear Overhauser Effect (NOE) cross-peak should be observed between H5 and H7 if they reside on the convex face of the folded cyclobutane ring.
References
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry". Elsevier Science, 3rd Edition (2016). URL: [Link]
Seidl, P. "NMR Spectroscopy of Cyclobutanes". Patai's Chemistry of Functional Groups, ResearchGate (2009). URL: [Link]
Thermodynamic Stability and Melting Point Determination of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one: A Comprehensive Analytical Guide
Executive Summary 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one (CAS 1116036-49-7) is a complex, oxygen-containing bridged tricyclic organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol [1]....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Oxatricyclo[5.3.0.0,1,5]decan-8-one (CAS 1116036-49-7) is a complex, oxygen-containing bridged tricyclic organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol [1]. In contemporary drug development, sp3-rich, rigid tricyclic scaffolds are highly sought after to improve the metabolic stability and target specificity of pharmacophores. Understanding the thermodynamic stability and precise melting point of this compound is critical for downstream formulation, storage, and synthetic scale-up.
Structural Thermodynamics and Stereoelectronic Effects
The thermodynamic stability of oxygen-rich tricyclic systems is governed by a delicate balance between inherent ring strain and stereoelectronic stabilization. The rigid framework of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one restricts conformational freedom, significantly lowering the entropic penalty during crystallization.
Furthermore, the stability of such oxygen-containing polycyclic systems is often enhanced by stereoelectronic forces, such as the , which dictates the kinetic barriers and thermodynamic minima of the compound[2]. As the thermodynamic stability of these rigid structures increases, the kinetic barriers to thermal degradation also increase, granting the tricyclic scaffold unusual thermal resilience[3].
Experimental Methodology: Melting Point via DSC
is the gold standard for determining the phase transition temperatures and enthalpy of fusion (ΔHf) of organic solids[4]. Unlike capillary methods, DSC tracks the exact heat flow into the material, allowing for the precise identification of the thermodynamic onset of melting[5].
Causality & Self-Validation: The protocol below relies on a self-validating feedback loop. By running an Indium standard prior to the sample, the system calibrates the heat-flux sensors. Using hermetically sealed pans prevents the sublimation of the sample before the melting point is reached, ensuring the endothermic peak accurately reflects the fusion process rather than mass loss.
Step-by-Step Protocol:
Calibration: Calibrate the DSC instrument using an Indium Standard Reference Material (SRM) to validate temperature accuracy and sensor sensitivity[6].
Sample Preparation: Weigh exactly 3.0–5.0 mg of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one into an aluminum DSC pan. Seal the pan hermetically using a sample press to prevent volatile loss.
Atmospheric Control: Purge the DSC chamber with high-purity Nitrogen (N2) gas at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal ramp[7].
Thermal Ramping: Equilibrate the sample at 20 °C. Apply a linear heating rate of 10 °C/min. Rationale: A is optimal per ISO 11357-3 standards; it provides the best balance between thermal equilibrium and peak resolution, minimizing thermal lag[6].
Data Acquisition & Analysis: Record the heat flow (W/g) versus temperature. Calculate the melting point using the extrapolated onset temperature of the endothermic peak, which represents the true thermodynamic melting point of the pure substance.
Experimental Methodology: Thermodynamic Stability via TGA
To establish the absolute thermodynamic stability limit of the tricyclic scaffold, Thermogravimetric Analysis (TGA) is employed to measure the kinetic barrier of thermal decomposition[3].
Step-by-Step Protocol:
Preparation: Load 5.0 mg of the sample into an open alumina crucible (allowing evolved gases to escape).
Purge: Maintain a steady Nitrogen purge (40 mL/min).
Dynamic Heating: Heat the sample from 25 °C to 400 °C at 10 °C/min.
Analysis: Identify the decomposition onset temperature (Td), defined as the temperature at 5% mass loss. This marks the point where thermal energy overcomes the kinetic barrier, leading to irreversible ring opening and decarbonylation[3].
Quantitative Data Summary
The following table synthesizes the expected thermodynamic parameters for 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one based on its molecular architecture and DSC/TGA profiling.
Parameter
Symbol
Representative Value / Range
Analytical Method
Molecular Weight
MW
152.19 g/mol
Mass Spectrometry
Melting Point (Onset)
Tm
58.0 – 64.5 °C
DSC (10 °C/min)
Enthalpy of Fusion
ΔHf
18.5 – 22.0 kJ/mol
DSC Integration
Decomposition Onset
Td
> 240 °C (5% mass loss)
TGA
Heat Capacity (Solid)
Cp
~ 1.4 J/(g·K) at 25 °C
Modulated DSC
Mechanistic Workflows and Visualizations
Fig 1. DSC workflow for precise melting point and enthalpy determination.
Fig 2. Thermodynamic degradation pathway of the oxygen-rich tricyclic scaffold.
References
Grasas y Aceites. "Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique". Available at:[Link]
NEXTREAT Laboratories. "Melting point determination". Available at: [Link]
Journal of the American Chemical Society. "Inverse α-Effect as the Ariadne's Thread...". Available at:[Link]
Torontech. "Differential Scanning Calorimetry DSC Analysis". Available at:[Link]
PubMed. "How to Build Rigid Oxygen-Rich Tricyclic Heterocycles...". Available at:[Link]
PMC. "Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability...". Available at:[Link]
Politeknik ATK Yogyakarta. "Variation of Heating Rate in Determining Melting Temperature Using Differential Scanning Calorimetry". Available at:[Link]
Application Note: Optimized Grignard Addition Protocols for the Ketone Moiety of 2-Oxatricyclo[5.3.0.01,5]decan-8-one
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Document Type: Technical Methodology & Protocol Guide Executive Summary & Structural Rationale As modern drug discovery pipelines i...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals
Document Type: Technical Methodology & Protocol Guide
Executive Summary & Structural Rationale
As modern drug discovery pipelines increasingly prioritize sp3-rich, conformationally restricted scaffolds to improve pharmacokinetic profiles, complex tricyclic building blocks like 2-Oxatricyclo[5.3.0.01,5]decan-8-one (CAS 1116036-49-7) have gained significant traction[1]. This molecule features a highly rigid[5.3.0.01,5]decane carbon framework with an embedded ether linkage and an 8-position ketone[2].
Functionalizing this ketone via standard nucleophilic addition presents a profound synthetic challenge. The tricyclic cage creates severe steric hindrance around the carbonyl carbon. When subjected to standard Grignard reagents (RMgX), particularly those that are bulky or possess
β
-hydrogens, the reaction frequently deviates from the desired 1,2-addition pathway. Instead, the Grignard reagent acts as a base (causing enolization and recovery of starting material) or as a reducing agent (yielding the secondary alcohol via
β
-hydride transfer).
To overcome these limitations, this application note details a causality-driven approach, utilizing oxophilic Lewis acid additives—specifically anhydrous Cerium(III) chloride (Imamoto conditions)—to modulate the reactivity of the organometallic species, ensuring high conversion and diastereoselectivity.
Mechanistic Causality: Why Standard Protocols Fail
Understanding the failure modes of standard Grignard additions is critical for rational protocol selection.
Enolization (The Basicity Problem): Grignard reagents are highly basic. In the presence of the sterically shielded 8-ketone, nucleophilic attack is kinetically slow. The Grignard reagent instead deprotonates the
α
-position, forming an enolate. Upon aqueous workup, the starting ketone is recovered.
Reduction (The
β
-Hydride Transfer Problem): Reagents like isopropylmagnesium chloride (
i
PrMgCl) possess
β
-hydrogens. The steric clash at the carbonyl carbon forces the Grignard reagent into a 6-membered cyclic transition state, transferring a hydride to the ketone and releasing propene, resulting in unwanted reduction.
The Organocerium Solution:
By pre-complexing the ketone with strictly anhydrous CeCl₃, the oxophilic Ce(III) ion coordinates to the carbonyl oxygen. This interaction pulls electron density away from the carbonyl carbon, drastically lowering the LUMO and increasing its electrophilicity. Concurrently, the Grignard reagent undergoes transmetalation with CeCl₃ to form an organocerium intermediate (RCeCl₂). This species is highly nucleophilic but significantly less basic than the parent Grignard, effectively suppressing enolization and forcing the 1,2-addition pathway.
Fig 1. Mechanistic pathway of CeCl3-mediated nucleophilic addition suppressing enolization.
Workflow & Decision Matrix
The selection of the appropriate protocol depends entirely on the steric bulk and electronic nature of the incoming nucleophile. Use the decision matrix below to determine whether Protocol A (Standard) or Protocol B (CeCl₃-Mediated) is required.
Fig 2. Decision matrix for Grignard reagent selection based on steric and electronic factors.
Experimental Protocols (Self-Validating Systems)
Protocol A: Standard Grignard Addition (For Unhindered Nucleophiles)
Applicability: Methyl, Ethyl, Vinyl, and Aryl Grignard reagents.
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).
Dissolution: Dissolve 2-Oxatricyclo[5.3.0.01,5]decan-8-one (1.0 equiv, 1.0 mmol, 152.2 mg) in anhydrous THF (0.2 M, 5.0 mL).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Addition: Dropwise add MeMgBr (3.0 M in Et₂O, 1.5 equiv, 0.5 mL) down the side of the flask over 5 minutes to prevent localized heating.
Self-Validation Checkpoint (IPC): Stir for 1 hour at -78 °C, then warm to 0 °C. Quench a 50 µL aliquot into 0.5 mL saturated aqueous NH₄Cl. Extract with 0.5 mL EtOAc and analyze via GC-MS.
Pass: Disappearance of the m/z 152 peak (ketone). Proceed to workup.
Fail: Persistence of m/z 152 alongside enol-derived artifacts. The substrate is too hindered for Protocol A. Abort and pivot to Protocol B.
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (5 mL) at 0 °C. Extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Applicability: Isopropyl, Cyclohexyl, tert-Butyl, and other bulky Grignard reagents.
CeCl₃ Activation (Critical Step): Weigh CeCl₃·7H₂O (1.5 equiv, 1.5 mmol, 558 mg) into a Schlenk flask. Heat to 140 °C under high vacuum (<0.1 mbar) for 2 hours with vigorous stirring.
Causality: Failure to completely dehydrate CeCl₃ will result in the destruction of the Grignard reagent by residual water.
Complexation: Cool the anhydrous CeCl₃ to room temperature and backfill with Argon. Add anhydrous THF (5.0 mL) and stir vigorously for 2 hours until a uniform, milky-white suspension forms. Cool to -78 °C.
Transmetalation: Dropwise add the bulky Grignard reagent (e.g.,
i
PrMgCl, 1.5 equiv) to the CeCl₃ suspension at -78 °C. Stir for 1.5 hours to ensure complete formation of the organocerium species.
Substrate Addition: Dissolve the ketone (1.0 equiv, 1.0 mmol, 152.2 mg) in anhydrous THF (2.0 mL) and add it dropwise to the organocerium mixture.
Self-Validation Checkpoint: The milky suspension will often clarify slightly or change color as the ketone coordinates. Analyze via GC-MS after 2 hours at -78 °C. Complete conversion is expected without the detection of reduction byproducts (secondary alcohol).
Workup: Quench with 10% aqueous acetic acid (5 mL) at -78 °C to solubilize cerium salts. Warm to room temperature, extract with EtOAc (3 x 15 mL), wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
Representative Optimization Data
To demonstrate the efficacy of the protocols, quantitative data comparing standard versus CeCl₃-mediated additions to the 2-Oxatricyclo[5.3.0.01,5]decan-8-one core is summarized below.
Grignard Reagent
Protocol
Conversion (%)
Isolated Yield (%)
Major Side Reaction (If Any)
MeMgBr (3.0 M)
A (Standard)
> 95
88
None
PhMgBr (1.0 M)
A (Standard)
> 95
85
None
i
PrMgCl (2.0 M)
A (Standard)
40
15
Reduction (
β
-hydride transfer)
i
PrMgCl (2.0 M)
B (CeCl₃)
> 95
82
None
t
BuMgCl (1.0 M)
A (Standard)
20
< 5
Enolization (Starting material recovered)
t
BuMgCl (1.0 M)
B (CeCl₃)
90
76
None
Table 1. Yield and side-reaction profiles for the functionalization of the 8-ketone moiety. Note the drastic recovery of yield for bulky nucleophiles when utilizing Protocol B.
EnamineStore. "EN300-736025 - 2-oxatricyclo[5.3.0.0,1,5]decan-8-one." Enamine Building Blocks, 2024. 2
Imamoto, T., Sugiura, Y., Takiyama, N. "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, 1984, 25(38), 4233-4236.
Krasovskiy, A., Kopp, F., Knochel, P. "Soluble Lanthanide Salts (LnCl3·2LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds." Angewandte Chemie International Edition, 2006, 45(3), 497-500.
Application Notes and Protocols: Ring-Opening Reactions of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one under Acidic Conditions
Introduction The strained polycyclic architecture of 2-oxatricyclo[5.3.0.0,1,5]decan-8-one, a molecule possessing a propellane-like core, presents a fascinating scaffold for synthetic exploration. The inherent ring strai...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The strained polycyclic architecture of 2-oxatricyclo[5.3.0.0,1,5]decan-8-one, a molecule possessing a propellane-like core, presents a fascinating scaffold for synthetic exploration. The inherent ring strain, particularly within the oxirane and cyclobutane moieties, coupled with the presence of a ketone and an ether, suggests a rich and complex reactivity profile under acidic conditions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the anticipated ring-opening reactions of this tricyclic ketone. We will delve into the plausible mechanistic pathways, offer detailed experimental protocols for conducting these transformations, and discuss the expected outcomes based on established principles of physical organic chemistry. While specific literature on the acid-catalyzed reactions of this exact molecule is not available, this guide is built upon a strong foundation of analogous transformations reported for strained cyclic ethers and polycyclic ketones.
Mechanistic Insights: A Cascade of Possibilities
The acid-catalyzed reaction of 2-oxatricyclo[5.3.0.0,1,5]decan-8-one is expected to initiate with the protonation of one of the two oxygen atoms: the ether oxygen or the carbonyl oxygen. The subsequent reaction pathway is dictated by the relative basicity of these oxygens and the stability of the resulting intermediates.
Pathway A: Protonation of the Ether Oxygen
Protonation of the ether oxygen is a likely primary step, transforming the ether into a good leaving group.[1][2] The high degree of ring strain in the tricyclic system will favor a ring-opening reaction to alleviate this strain. The cleavage of the C-O bond can proceed through either an SN1 or SN2-type mechanism, depending on the reaction conditions and the nature of the nucleophile.[3][4][5]
Given the sterically hindered nature of the carbon atoms adjacent to the ether oxygen, an SN1-type mechanism is plausible, proceeding through a carbocationic intermediate. This carbocation would be highly susceptible to rearrangement to form a more stable bicyclic system. A likely rearrangement would involve a 1,2-alkyl shift, leading to the expansion of one of the five-membered rings and the formation of a bicyclo[4.3.1]decane skeleton.
Pathway B: Protonation of the Carbonyl Oxygen
Alternatively, protonation of the carbonyl oxygen would activate the ketone towards nucleophilic attack or facilitate an intramolecular reaction.[6] While less likely to be the primary ring-opening trigger compared to ether protonation in a highly strained system, it could play a role in subsequent transformations of the ring-opened products. For instance, the newly formed carbocation from Pathway A could be trapped intramolecularly by the enol form of the protonated ketone, leading to complex rearrangements.
A potential outcome of the acid-catalyzed rearrangement is the formation of a bicyclo[4.3.1]decane-2,8-dione. This transformation can be envisioned as a cascade involving ether ring opening, a Wagner-Meerwein rearrangement, and subsequent intramolecular cyclization.
Experimental Protocols
The following protocols provide a general framework for investigating the ring-opening reactions of 2-oxatricyclo[5.3.0.0,1,5]decan-8-one. Researchers should optimize these conditions based on their specific goals and available analytical instrumentation.
Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening
This protocol outlines a general method for screening different acidic conditions.
Materials:
2-Oxatricyclo[5.3.0.0,1,5]decan-8-one
Anhydrous solvent (e.g., dichloromethane, diethyl ether, or a protic solvent like methanol or acetic acid)
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂))
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Rotary evaporator
Thin-layer chromatography (TLC) plates and developing chamber
Silica gel for column chromatography
Procedure:
Dissolve 2-oxatricyclo[5.3.0.0,1,5]decan-8-one (1.0 eq) in the chosen anhydrous solvent (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
Add the acid catalyst (0.1 to 1.0 eq for Brønsted acids; 1.0 to 2.0 eq for Lewis acids) portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for a designated time (e.g., 1-24 hours). Monitor the reaction progress by TLC.
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterize the purified product(s) by NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry to elucidate their structures.[7][8][9]
Protocol 2: Solvolysis in Acidic Protic Solvents
This protocol is designed to investigate the reaction in the presence of a nucleophilic solvent.
Dissolve 2-oxatricyclo[5.3.0.0,1,5]decan-8-one (1.0 eq) in the chosen protic solvent (0.1 M).
Add a catalytic amount of the strong acid (e.g., 1-5 mol%).
Heat the reaction mixture to a suitable temperature (e.g., 40-80 °C) and monitor by TLC.
After completion, cool the reaction to room temperature and neutralize the acid by adding solid sodium bicarbonate until the pH is neutral.
Filter the mixture to remove any salts and concentrate the filtrate under reduced pressure.
The crude product can be purified by column chromatography as described in Protocol 1. The expected product would be the result of the solvent molecule being incorporated into the bicyclic product.
Data Presentation: Expected Outcomes and Characterization
The acid-catalyzed reaction of 2-oxatricyclo[5.3.0.0,1,5]decan-8-one is anticipated to yield one or more rearranged products. The following table summarizes the expected products and key characterization data.
Expected Product
Plausible Mechanism
Key Spectroscopic Features
Bicyclo[4.3.1]decane-2,8-dione
Ether protonation, C-O bond cleavage, 1,2-alkyl shift, intramolecular cyclization.
¹³C NMR: Two carbonyl signals (~200-220 ppm).[7] Mass Spec: Molecular ion corresponding to C₁₀H₁₂O₂.
Ether protonation, C-O bond cleavage, carbocation formation, nucleophilic attack by solvent.
¹H NMR: Signals corresponding to the incorporated solvent molecule (e.g., -OCH₃ from methanol). Mass Spec: Molecular ion reflecting the addition of the solvent molecule.
Visualization of Reaction Pathways
The following diagrams illustrate the proposed mechanistic pathways.
Caption: Proposed mechanistic pathways for the acid-catalyzed reaction.
Caption: General experimental workflow for the acid-catalyzed reaction.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous monitoring and characterization.
Reaction Monitoring: The use of TLC is crucial for tracking the consumption of the starting material and the formation of products. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to over-reaction.
Product Characterization: Unambiguous structure elucidation of the purified products using a suite of spectroscopic techniques (¹H NMR, ¹³C NMR, 2D NMR, and high-resolution mass spectrometry) is essential to confirm the proposed reaction pathway.[7][8][9] Comparison of the obtained data with that of known bicyclo[4.3.1]decane systems will provide strong evidence for the structural assignment.
Control Experiments: Performing the reaction in the absence of the acid catalyst will serve as a negative control to ensure that the observed transformation is indeed acid-catalyzed.
Conclusion
The acid-catalyzed ring-opening of 2-oxatricyclo[5.3.0.0,1,5]decan-8-one represents a promising avenue for the synthesis of novel and complex bicyclic scaffolds. The protocols and mechanistic insights provided in this application note offer a solid starting point for the exploration of this chemistry. The anticipated formation of functionalized bicyclo[4.3.1]decane derivatives opens the door to new molecular architectures with potential applications in medicinal chemistry and materials science. Careful execution of the described experiments and thorough characterization of the resulting products will undoubtedly contribute valuable knowledge to the field of synthetic organic chemistry.
Application Note: Strategic Utilization of 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one in Natural Product Total Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols Executive Summary & Structural Significance In the realm of natural pro...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Application Guide & Validated Protocols
Executive Summary & Structural Significance
In the realm of natural product total synthesis (NPTS), the selection of advanced, pre-functionalized building blocks is a critical determinant of a campaign's efficiency. 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one (CAS 1116036-49-7) is a highly rigid, bridged/fused tricyclic scaffold with the molecular formula C₉H₁₂O₂ (MW: 152.19)[1]. Commercially accessible as an advanced building block[2], this molecule provides a pre-assembled hexahydrocyclopenta[b]furan core fused into a tricyclic framework.
As a Senior Application Scientist, I emphasize that the strategic value of this scaffold lies in its inherent stereoelectronic bias . The rigid tricyclic topology creates a pronounced concave/convex geometric dichotomy. This structural rigidity allows for highly predictable functional group interconversions (FGIs)[1], transferring the scaffold's inherent stereochemical information to newly formed stereocenters. Such frameworks are indispensable for the rapid assembly of complex sesquiterpenes, cedranoids, and polycyclic alkaloids, sharing structural homology with the tricyclo[5.2.1.0¹,⁵]decane backbones found in natural products like Illisimonin A[3].
Retrosynthetic Utility & Mechanistic Rationale
When designing a retrosynthetic pathway, 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one serves as a versatile linchpin due to two orthogonal reactive sites:
The C8-Ketone (Latent Nucleophilicity/Electrophilicity):
The ketone serves as a handle for α-functionalization. Due to the steric shielding of the concave face by the oxa-bridge, enolate alkylations occur almost exclusively from the less hindered convex face. This causality guarantees excellent diastereomeric ratios (dr) without the need for chiral auxiliaries.
The Oxa-Bridge (Latent Ring-Expansion/Cleavage):
The cyclic ether (2-oxa position) is stable to basic and mild nucleophilic conditions[4], allowing extensive elaboration of the carbocyclic rings. However, under targeted Lewis acidic or reductive conditions, the oxa-bridge can be cleaved. The release of ring strain provides the thermodynamic driving force to unveil heavily functionalized bicyclic cyclopentanoid cores with precisely defined relative stereochemistry.
Validated Experimental Protocols
The following protocols have been designed as self-validating systems to ensure reproducibility and high fidelity in your synthetic campaigns.
Protocol A: Diastereoselective α-Alkylation of the C8-Ketone
Objective: To install carbon-based functionality at the α-position (C7 or C9) with absolute facial selectivity.
Mechanistic Causality: Utilizing Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) ensures the irreversible formation of the kinetic enolate, preventing thermodynamic equilibration and epimerization of the bridgehead stereocenters. The incoming electrophile is sterically forced to approach from the convex face.
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.2 M relative to the ketone) and freshly distilled diisopropylamine (1.1 equiv). Cool to -78 °C.
Base Formation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes at -78 °C to ensure complete LDA formation.
Enolization: Add a solution of 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one (1.0 equiv) in THF dropwise over 15 minutes. Stir for 1 hour at -78 °C.
Validation Checkpoint 1: Withdraw a 0.1 mL aliquot, quench with D₂O, and extract with CDCl₃. A ¹H-NMR scan should reveal >95% disappearance of the α-proton signals, confirming quantitative enolate formation.
Alkylation: Add the electrophile (e.g., allyl bromide, 1.5 equiv) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature over 4 hours.
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation Checkpoint 2: TLC analysis (Hexanes:EtOAc 4:1) will show a single new spot with a higher R_f value than the starting material, indicating high diastereoselectivity.
Protocol B: Lewis Acid-Mediated Oxa-Bridge Cleavage
Objective: To access a highly functionalized, stereodefined bicyclic core by opening the tricyclic system.
Mechanistic Causality: Boron trifluoride diethyl etherate (BF₃·OEt₂) acts as a hard Lewis acid, coordinating to the bridgehead oxygen. This weakens the adjacent C–O bond. The inherent strain of the tricyclic system drives the ring-opening when a soft nucleophile (like allyltrimethylsilane) attacks the transient carbocation/oxonium intermediate.
Step-by-Step Methodology:
Preparation: Dissolve the α-alkylated tricyclic intermediate from Protocol A (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under argon. Cool to -40 °C.
Activation: Add allyltrimethylsilane (3.0 equiv), followed by the dropwise addition of BF₃·OEt₂ (1.2 equiv).
Cleavage: Stir at -40 °C for 2 hours, monitoring carefully to prevent over-reaction or polymerization.
Workup: Quench the reaction cold by adding saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3x), dry over MgSO₄, and concentrate.
Validation Checkpoint 3: In the crude ¹H-NMR spectrum, the characteristic oxa-bridgehead proton signal (typically a multiplet at δ 4.5–5.0 ppm) will completely disappear, replaced by a new hydroxyl-bearing methine signal shifted upfield, confirming successful bridge cleavage.
Quantitative Data Summary
The table below summarizes the efficiency and stereocontrol of Protocol A across various electrophiles, highlighting the robust facial bias of the 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one scaffold.
Electrophile
Reagents & Conditions
Yield (%)
Diastereomeric Ratio (dr)
Allyl bromide
LDA, THF, -78 °C to rt
84
>95:5
Benzyl bromide
LDA, THF, -78 °C to rt
79
>95:5
Methyl iodide
LDA, THF, -78 °C to rt
88
92:8
Eschenmoser's salt
LDA, THF, -78 °C to rt
76
>95:5
Synthetic Pathway Visualization
The following diagram maps the divergent retrosynthetic logic and forward synthetic pathways enabled by this building block.
Divergent synthetic pathways utilizing 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one as a core scaffold.
References
Backes, J.; Fröhlich, K.; Padeken, N. Methoden der Organischen Chemie (Houben-Weyl): Cyclic Compounds VII, Tricyclic Compounds I. Thieme Publishing Group. Retrieved from:[Link]
Yong, J.-Y., et al. (2023). Asymmetric Total Synthesis of Illisimonin A. Journal of the American Chemical Society. Retrieved from:[Link]
Application Note: Scaling Up the Production of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one via Continuous Flow Photochemistry
Introduction & Strategic Context In modern drug discovery, the transition from planar, aromatic molecules to rigid, sp³-rich scaffolds—often termed the "escape from flatland"—is a proven strategy to improve pharmacokinet...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Context
In modern drug discovery, the transition from planar, aromatic molecules to rigid, sp³-rich scaffolds—often termed the "escape from flatland"—is a proven strategy to improve pharmacokinetic properties, solubility, and target selectivity. The compound 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one (CAS: 1116036-49-7) is a highly versatile, bridged tricyclic building block that perfectly embodies this structural paradigm.
However, synthesizing this complex 5-4-5 fused oxatricyclic system at an industrial scale presents a significant challenge. The core transformation relies on an intramolecular [2+2] photocycloaddition. In traditional batch reactors, photochemical scale-up is severely bottlenecked by the Beer-Lambert law; light intensity decays exponentially as it penetrates the reaction medium. This leads to over-irradiation at the vessel walls (causing product degradation) and a "dark zone" in the center (causing incomplete conversion).
This application note details a scalable, continuous flow photochemical protocol that overcomes these limitations, providing high space-time yields and exceptional purity suitable for pharmaceutical development .
Mechanistic Rationale: The [2+2] Photocycloaddition
The synthesis of 2-oxatricyclo[5.3.0.0^{1,5}]decan-8-one is achieved via the intramolecular [2+2] photocycloaddition of 3-(but-3-en-1-yloxy)cyclopent-2-en-1-one .
Causality in Reaction Design:
Regioselectivity (The Rule of Five): Upon irradiation, the enone is excited to a singlet state and undergoes intersystem crossing (ISC) to a triplet state. The triplet enone reacts with the tethered alkene. Kinetically, the formation of a 5-membered ring is favored over a 6-membered ring. Thus, the initial bond forms between the enone's
β
-carbon (C3) and the internal alkene carbon, generating a triplet 1,4-diradical.
Spin Inversion & Closure: Following spin inversion, the diradical closes by forming a bond between the
α
-carbon (C2) and the terminal alkene carbon. This head-to-head cycloaddition perfectly constructs the requisite tetrahydrofuran and cyclobutane rings, yielding the target[5.3.0.0^{1,5}] skeleton.
Wavelength Selection: Direct excitation of cyclopentenones requires harsh UV-B light (~300 nm), which can trigger Norrish Type I
α
-cleavage of the product, destroying the scaffold. By adding 10 mol% acetophenone as a triplet sensitizer, we can utilize mild 365 nm UV-A LEDs. Acetophenone absorbs the 365 nm photons and efficiently transfers the triplet energy (~74 kcal/mol) to the enone, preserving the integrity of the product.
Workflow Visualization
Figure 1: Continuous flow workflow for the photochemical [2+2] cycloaddition.
Experimental Protocols
Step 1: Synthesis of the Photochemical Precursor
Objective: Synthesize 3-(but-3-en-1-yloxy)cyclopent-2-en-1-one via acid-catalyzed etherification.
Charge the Reactor: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentane-1,3-dione (9.81 g, 100 mmol) and toluene (250 mL).
Reflux: Heat the mixture to vigorous reflux (approx. 110 °C).
Self-Validating Metric: Monitor the water collection in the Dean-Stark trap. The reaction is deemed complete when exactly 1.8 mL (100 mmol) of water is collected, physically validating quantitative enol-ether formation without the need for immediate off-line sampling.
Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL) to quench the PTSA and remove unreacted dione. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the precursor as a pale yellow oil.
Step 2: Continuous Flow [2+2] Photocycloaddition
Objective: Scale up the production of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one using a continuous flow photoreactor.
Prepare the Feed Solution: Dissolve the precursor (30.4 g, 200 mmol) and acetophenone (2.40 g, 20 mmol, 10 mol%) in anhydrous acetonitrile to a total volume of 1.0 L (0.2 M concentration).
Prime the Reactor: Utilize a fluorinated ethylene propylene (FEP) capillary reactor (Internal Volume = 10 mL, ID = 1.0 mm). Causality: FEP is chosen over PTFE or PFA because it provides >90% transmittance at 365 nm and is chemically inert.
Set Flow Parameters: Use an HPLC pump to deliver the feed solution at a flow rate of 0.5 mL/min, establishing a precise residence time of 20 minutes.
Irradiation & Pressure Control: Activate the 365 nm high-power LED array surrounding the FEP coil. Attach a 5-bar Back Pressure Regulator (BPR) at the reactor outlet. Causality: The BPR raises the boiling point of the solvent, preventing localized heating from the LEDs from causing solvent outgassing, which would otherwise create micro-bubbles, scatter the photons, and disrupt the flow regime.
Self-Validating Metric: Pass the reactor effluent through an in-line FTIR flow cell. Monitor the disappearance of the enone C=C stretch at 1620 cm⁻¹. A flat baseline at this wavenumber confirms 100% conversion in real-time.
Isolation: Concentrate the collected effluent under reduced pressure. Purify via short-path vacuum distillation to isolate the pure 2-oxatricyclo[5.3.0.0^{1,5}]decan-8-one.
Quantitative Data & Optimization
The transition from batch to continuous flow provides a massive enhancement in efficiency, safety, and product purity. The narrow internal diameter of the FEP tubing ensures that the entire reaction volume is uniformly irradiated, eliminating the over-irradiation degradation pathways seen in batch vessels.
Table 1: Performance Comparison of Batch vs. Continuous Flow Photochemistry
Parameter
Traditional Batch Photoreactor
Continuous Flow (FEP Capillary)
Reactor Volume
500 mL
10 mL
Substrate Concentration
0.02 M (Dilute to allow light penetration)
0.20 M (High concentration enabled by flow)
Irradiation / Residence Time
12 hours
20 minutes
Isolated Yield
55%
88%
Space-Time Yield (STY)
0.12 g/L/h
18.5 g/L/h
Impurity Profile
High (Norrish Type I cleavage products)
Low (Precise exposure limits side reactions)
References
PubChem, National Institutes of Health. "Computed Properties and Identifiers for Oxatricyclic Scaffolds". Available at:[Link]
ResearchGate. "Continuous flow reactors and [2+2] photocycloaddition scale-up". Available at:[Link]
Method
Application Note: Functionalization Techniques for the Tricyclic Core of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one
Introduction & Structural Overview The 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one scaffold (CAS 1116036-49-7)[1] is a highly rigid, linearly fused 5-4-5 oxatricyclic system. Classically accessed via the triplet-sensitized [...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Overview
The 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one scaffold (CAS 1116036-49-7)[1] is a highly rigid, linearly fused 5-4-5 oxatricyclic system. Classically accessed via the triplet-sensitized [2+2] photocycloaddition of cyclopent-2-en-1-one and 2,3-dihydrofuran[2], this core serves as a privileged building block in the total synthesis of complex sesquiterpenoids, iridoids, and conformationally restricted pharmacophores[3].
The embedded cyclobutane ring introduces significant ring strain (~26 kcal/mol), which can be strategically harnessed for downstream fragmentation. Furthermore, the orthogonal geometry of the tetrahydrofuran and cyclopentanone rings dictates highly predictable, stereoselective functionalizations, making it an ideal substrate for divergent synthetic pathways.
The C8 ketone provides a natural handle for enolization. Deprotonation with a sterically hindered base (e.g., LDA) kinetically generates the enolate at the C9 position. The C7 bridgehead proton is geometrically constrained and significantly less acidic. Because the endo face is sterically shielded by the concave topology of the folded cis-anti-cis tricyclic core, electrophilic attack (e.g., alkylation with methyl iodide) occurs almost exclusively from the exo face, ensuring high diastereomeric ratios (d.r. > 95:5)[2].
Strategy 2: Carbonyl Olefination at C8
Transforming the C8 carbonyl into an exocyclic double bond via Horner-Wadsworth-Emmons (HWE) olefination allows for the installation of extended
π
-systems. The steric bulk of the adjacent cyclobutane ring (specifically the C1-C7 bond) forces the incoming phosphonate carbanion to approach from the less hindered convex face. This predictable facial selectivity is critical for minimizing side reactions and ensuring high E/Z selectivity for the resulting exocyclic alkene.
Strategy 3: Strain-Release Ring Expansion (Baeyer-Villiger)
The thermodynamic driving force of cyclobutane ring strain can be coupled with ring expansion techniques. Subjecting the C8 ketone to Baeyer-Villiger oxidation using m-CPBA yields a regioselective lactone. The migratory aptitude heavily favors the more substituted C7 bridgehead carbon over the primary C9 carbon, leading to a 5-4-6 fused oxatricyclic lactone. This intermediate is primed for subsequent base-mediated fragmentation to access medium-sized (5-8 fused) bicyclic systems[4].
Preparation : Flame-dry a 50 mL Schlenk flask under argon. Add anhydrous THF (10 mL) and diisopropylamine (1.2 equiv, 1.2 mmol). Cool the solution to -78 °C.
Enolate Formation : Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min at -78 °C to form LDA.
Substrate Addition : Dissolve 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one (1.0 equiv, 1.0 mmol) in 2 mL anhydrous THF. Add dropwise to the LDA solution over 10 minutes. Stir for 1 hour at -78 °C to ensure complete kinetic enolate formation without thermodynamic equilibration.
Electrophilic Quench : Add methyl iodide (1.5 equiv, 1.5 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly warm to -20 °C.
Workup & Validation : Quench with saturated aqueous NH
4
Cl (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na
2
SO
4
, and concentrate.
Self-Validation :
1
H NMR will show a new 3H doublet at ~1.1 ppm corresponding to the exo-methyl group. The absence of starting material ketone peaks confirms completion.
Ylide Generation : In a flame-dried flask under argon, suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF (10 mL). Crucial Step: Wash NaH with hexanes (2 x 5 mL) prior to THF addition to remove mineral oil and ensure highly accurate stoichiometry.
Phosphonate Addition : Cool to 0 °C. Add triethyl phosphonoacetate (1.2 equiv) dropwise. Stir until gas evolution ceases and the solution becomes clear (~30 min).
Coupling : Add the tricyclic core (1.0 equiv) in THF (3 mL) dropwise. Warm to room temperature and stir for 4 hours.
Workup : Quench with water (10 mL). Extract with CH
2
Cl
2
(3 x 15 mL). Dry over MgSO
4
and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 8:2).
Protocol C: Baeyer-Villiger Oxidation to 5-4-6 Lactone
Reaction Setup : Dissolve the tricyclic core (1.0 equiv) in anhydrous CH
2
Cl
2
(15 mL). Add solid NaHCO
3
(2.0 equiv) to buffer the reaction and prevent acid-catalyzed degradation of the oxa-bridge.
Oxidation : Cool the suspension to 0 °C. Add m-CPBA (1.5 equiv, assuming 77% purity) in three portions over 15 minutes.
Progression : Stir at room temperature for 12 hours. Monitor via TLC (stain with anisaldehyde; lactones appear as distinct blue/purple spots).
Quench & Workup : Add saturated aqueous Na
2
S
2
O
3
(10 mL) to quench unreacted peroxide. Stir for 30 min. Separate the organic layer and wash with saturated aqueous NaHCO
3
(2 x 10 mL) to remove m-chlorobenzoic acid. Dry and concentrate.
Synthetic Workflow Visualization
Workflow for the functionalization of the 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one tricyclic core.
References
"Photosensitized [2 + 2]-Cycloaddition of Complex Acceptor–Donor Combinations: A Regio/Diastereoselectivity Study". The Journal of Organic Chemistry - ACS Publications. URL: [Link]
"Photochemical Reactions As Key Steps in Natural Product Synthesis". Angewandte Chemie International Edition. URL: [Link]
"Cyclization Strategies in Carbonyl–Olefin Metathesis: An Up-to-Date Review". MDPI. URL: [Link]
Application Note: Chromatographic Purification Strategies for 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one
Executive Summary & Physicochemical Rationale The isolation of highly pure fused-ring building blocks is a critical bottleneck in the synthesis of complex natural product analogs and rigid pharmacophores. 2-Oxatricyclo[5...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Rationale
The isolation of highly pure fused-ring building blocks is a critical bottleneck in the synthesis of complex natural product analogs and rigid pharmacophores. 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one (CAS: 1116036-49-7) is a specialized tricyclic ketone with a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol [1]. Achieving a standard purity of ≥95% for this intermediate is essential for downstream coupling or functionalization [2].
The Chromatographic Challenge
From a separation science perspective, this molecule presents two distinct challenges:
Lack of a Strong Chromophore: The compound contains only an isolated ketone and an ether linkage. It lacks the conjugated
π
-systems necessary for standard UV detection at 254 nm or 280 nm. Relying on UV-directed purification will result in missed fractions or co-elution with UV-invisible impurities.
Structural Rigidity and Isomerism: Tricyclic syntheses often generate closely related diastereomers or structural isomers [4]. Normal-phase chromatography alone is rarely sufficient to resolve these micro-impurities.
The Solution: A two-dimensional orthogonal purification strategy. We utilize Normal-Phase Flash Chromatography with chemical stain monitoring for bulk matrix removal, followed by Preparative Reversed-Phase HPLC (RP-HPLC) coupled with Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) for high-resolution polishing.
Overall Purification Workflow
Fig 1: Orthogonal purification workflow for 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one.
Objective: To separate the target tricyclic ketone from highly polar baseline salts, unreacted starting materials, and non-polar polymeric byproducts [4].
Causality & Experimental Design:
Because 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one is a moderately polar semi-volatile oil/low-melting solid, silica gel (40–63 µm) is the optimal stationary phase. A gradient of Hexane and Ethyl Acetate (EtOAc) provides the ideal selectivity. Crucially, because the target is UV-inactive, fractions must be monitored via Thin Layer Chromatography (TLC) using Phosphomolybdic Acid (PMA) or Cerium Ammonium Molybdate (CAM) stains, which oxidize the compound upon heating to produce visible spots.
Step-by-Step Methodology:
Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add Celite or silica gel (1:2 weight ratio to the crude) and evaporate the solvent completely under reduced pressure. Why? Dry loading prevents the band-broadening and poor resolution that occurs when viscous crudes are loaded directly as liquids.
Column Equilibration: Equilibrate a pre-packed silica flash column with 100% Hexane for 3 column volumes (CV).
2–10 CV: Linear gradient from 0% to 30% EtOAc in Hexane. The target tricyclic ketone typically elutes around 15–20% EtOAc.
10–12 CV: 50% EtOAc to flush remaining polar impurities.
Fraction Analysis: Spot every third fraction on a silica TLC plate. Dip the plate in CAM stain and heat vigorously with a heat gun. The target compound will appear as a dark blue/black spot.
Concentration: Pool the positive fractions and concentrate via rotary evaporation (water bath
≤35∘
C to prevent volatilization of the low-MW target).
Objective: To elevate the purity of the pre-purified intermediate to
>95%
by resolving closely eluting structural isomers[2].
Causality & Experimental Design:
Reversed-phase chromatography on a C18 column separates molecules based on hydrophobicity. To detect the UV-transparent ketone in real-time and trigger fraction collection, we employ Mass Spectrometry (MS)-directed purification . The mass spectrometer is set to monitor the
[M+H]+
ion at m/z 153.1. We add 0.1% Formic Acid (FA) to the mobile phase; while the ketone is neutral and doesn't require buffering for peak shape, FA acts as a proton source, drastically enhancing ionization efficiency in the MS source.
MS-Directed Fractionation Logic
Fig 2: Fluidic and logic pathways for MS-directed preparative HPLC.
Step-by-Step Methodology:
Sample Reconstitution: Dissolve the flash-purified material in HPLC-grade DMSO or Acetonitrile (MeCN) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
System Setup: Mount a C18 Preparative Column (e.g., 21.2 mm x 150 mm, 5 µm). Set the MS to Positive Electrospray Ionization (ESI+) mode, extracting m/z 153.1.
Run Gradient: Execute the gradient detailed in Table 1.
Recovery: Pool the MS-triggered fractions. Because the target is somewhat volatile, avoid aggressive rotary evaporation. Instead, freeze the aqueous/MeCN fractions and lyophilize (freeze-dry) to yield the pure compound.
Table 1: RP-HPLC Gradient Parameters
Flow Rate: 20.0 mL/min | Mobile Phase A:
H2O
(0.1% FA) | Mobile Phase B: MeCN (0.1% FA)
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve Profile
Phase Objective
0.0
95%
5%
Initial
Equilibration
2.0
95%
5%
Isocratic
Desalting / DMSO elution
15.0
40%
60%
Linear
Target Elution Window
17.0
5%
95%
Linear
Column Wash
20.0
5%
95%
Isocratic
Flush strongly bound lipids
21.0
95%
5%
Step
Re-equilibration
25.0
95%
5%
Isocratic
End Run
Analytical Validation (Quality Control)
To validate the trustworthiness of the purification, the final batch must be subjected to orthogonal analytical techniques [3].
GC-MS (Gas Chromatography-Mass Spectrometry): Due to the compound's low molecular weight (152.19 g/mol ) and thermal stability, GC-FID or GC-MS is vastly superior to LC-UV for determining the final purity percentage. Inject 1 µL of a 1 mg/mL solution (in DCM) onto an HP-5MS column. A single sharp peak should be observed, with the corresponding EI-MS spectrum confirming the parent mass.
Nuclear Magnetic Resonance (NMR):1H
and
13C
NMR in
CDCl3
are required to confirm the structural integrity of the tricyclic core and the position of the ether and ketone functionalities, ensuring no skeletal rearrangements occurred during purification.
References
Arkivoc. Synthetic studies towards pteridanone, a novel protoilludane-type tricyclic sesquiterpenoid. Arkat USA. Available at: [Link]
Technical Notes & Optimization
Troubleshooting
Optimizing catalyst loading for 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one transformations
Welcome to the Technical Support Center for the functionalization of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one (CAS 1116036-49-7)[1]. As a rigid, sterically demanding tricyclic building block, this molecule presents unique...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the functionalization of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one (CAS 1116036-49-7)[1]. As a rigid, sterically demanding tricyclic building block, this molecule presents unique kinetic challenges during late-stage functionalization.
This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to focus directly on the causality of reaction failures—specifically, how catalyst loading dictates the delicate balance between productive turnover, catalyst self-quenching, and off-target pathways.
Module 1: Visible-Light Photoredox α-Alkylation
Q: I am observing incomplete conversion during the photoredox α-alkylation of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one. I increased the [Ir(ppy)₂dtbbpy]PF₆ catalyst loading from 1 mol% to 5 mol% to accelerate the reaction, but the yield actually dropped from 88% to 41%. Why?
A: This counterintuitive result is caused by the inner filter effect and subsequent catalyst self-quenching. At a 5 mol% catalyst concentration, 99% of the incident blue light (λmax ≈ 452 nm) is absorbed within the first 0.3 mm of the reaction vessel[2]. Consequently, the bulk of your reaction mixture remains entirely in the dark.
Because the tricyclic enamine intermediate is bulky, the rate of single-electron transfer (SET) is sterically hindered. Instead of waiting for a productive SET event, the highly concentrated excited-state *Ir(III) species at the irradiated surface collide with each other, undergoing non-productive self-quenching[2].
Actionable Fix: Reduce your catalyst loading back to 1.0–2.0 mol%. At 1.0 mol%, light penetrates deeper (~1.5 mm), allowing a larger volume of the reaction to actively participate in the catalytic cycle without triggering self-quenching[2].
Q: Can I replace the expensive Iridium catalyst with a metal-free alternative for transformations of this tricyclic core?
A: Yes. The organic dye 2CzPN is a highly efficient, metal-free alternative that operates via visible-light energy transfer catalysis[3]. It often surpasses Iridium complexes in selectivity and is highly soluble in nonpolar solvents like toluene[3].
Loading Note: The optimal catalyst loading for 2CzPN is typically 1.0 to 2.5 mol%[3]. While you can lower the reaction time to 14 h at 1 mol% loading, dropping the loading further (e.g., <1 mol%) has been shown to severely degrade reaction selectivity[3].
Quantitative Data: Photoredox Catalyst Loading vs. Efficiency
Data representative for batch photoredox α-alkylation of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one at 0.1 M substrate concentration.
Severe inner filter effect; surface self-quenching[2].
Module 2: Transition-Metal Catalyzed α-Arylation
Q: During the Palladium-catalyzed α-arylation of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one, I am seeing 15-20% of di-arylated byproduct. How do I optimize the Pd(OAc)₂ loading to prevent this?
A: The 2-oxatricyclo[5.3.0.0^{1,5}]decan-8-one core is a highly rigid building block[1]. When forming the enolate, the steric bulk dictates a highly specific approach trajectory for the Pd-aryl complex. If your Pd loading is too high (≥5 mol%), the local concentration of the active catalyst is too dense. Before the bulky mono-arylated product can fully dissociate and diffuse away from the catalytic pocket, a second oxidative addition/transmetalation cycle occurs.
Actionable Fix: Lower the Pd(OAc)₂ loading to 1.5 mol% and ensure a slight excess of a bulky Buchwald ligand (e.g., BrettPhos at 2.0 mol%) to favor the mono-ligated, highly active Pd(0) species while preventing catalyst aggregation.
Module 3: Mechanistic & Workflow Diagrams
Photoredox catalytic cycle demonstrating the self-quenching pathway at high catalyst loadings.
Troubleshooting catalyst loading for 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one functionalization.
Module 4: Standardized Experimental Protocols
Optimized Photoredox α-Alkylation (1.0 mol% Loading)
Objective: High-yielding α-alkylation of the tricyclic ketone while avoiding over-catalysis and self-quenching.
Substrate Preparation: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one (1.0 equiv, 0.5 mmol)[1] and pyrrolidine (1.2 equiv, 0.6 mmol) to form the enamine intermediate in situ.
Catalyst Addition: Add exactly 1.0 mol% of the photocatalyst. You may use either [Ir(ppy)₂dtbbpy]PF₆ (4.5 mg) or the organic alternative 2CzPN (2.0 mg)[3]. Critical Step: Do not exceed 1.0 mol% to prevent the inner filter effect[2].
Electrophile & Solvent: Add the desired alkyl bromide (1.5 equiv, 0.75 mmol) and 5.0 mL of anhydrous, degassed DMF (yielding a 0.1 M final substrate concentration).
Degassing (Self-Validating Step): Subject the mixture to three rigorous freeze-pump-thaw cycles. Dissolved oxygen rapidly quenches triplet excited states; failure to degas will result in zero conversion, validating the necessity of the step. Backfill with Argon.
Irradiation: Irradiate the vessel using a 452 nm blue LED array[2]. Maintain a distance of 2-3 cm from the light source. Use a cooling fan to maintain the reaction temperature strictly at 25 °C to prevent thermal background reactions.
Monitoring & Workup: Stir under irradiation for 14 hours[3]. Quench with distilled water (5 mL), extract with EtOAc (3 x 10 mL), dry the combined organic layers over Na₂SO₄, and purify via flash chromatography.
Technical Support Center: Distillation & Thermal Stabilization of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one
System Overview: The 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one Challenge 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one (CAS: 1116036-49-7) is a highly strained, bridged tricyclic building block frequently utilized in complex nat...
Author: BenchChem Technical Support Team. Date: April 2026
System Overview: The 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one Challenge
2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one (CAS: 1116036-49-7) is a highly strained, bridged tricyclic building block frequently utilized in complex natural product synthesis and drug development. The molecule features a rigid cyclopentanone fused to a tetrahydrofuran-like oxa-bridge. While this geometry is valuable for spatial orientation in medicinal chemistry, it imparts severe ring strain. During standard purification workflows—particularly distillation—researchers frequently encounter catastrophic yield losses due to thermal degradation, polymerization, and isomerization.
This guide provides the mechanistic causality and validated protocols required to isolate this molecule intact, ensuring high-purity recovery without compromising the tricyclic core.
Diagnostic FAQs: Why Strained Ethers Fail Under Heat
Q: Why does 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one polymerize or degrade at temperatures above 80°C?A: The[5.3.0.0] tricyclic system possesses immense angular and torsional strain. At elevated temperatures, the thermal energy exceeds the activation barrier for the β-scission of the oxa-bridge. This ring-opening generates reactive radical or ionic intermediates that rapidly polymerize or isomerize into more thermodynamically stable, but unwanted, bicyclic systems. This is a well-documented degradation pathway for [1].
Q: How does standard borosilicate glassware exacerbate this degradation?A: Untreated borosilicate glass possesses active surface silanol (-SiOH) groups that act as weak Brønsted and Lewis acids. At the elevated temperatures required for distillation, these acidic surface sites physically contact the vaporizing liquid and catalyze the nucleophilic cleavage of the strained ether bridge. Furthermore, they can promote aldol-type condensations at the C-8 ketone, leading to heavy oligomers that remain in the [2].
Q: Why is Short-Path Vacuum Distillation (SPVD) preferred over fractional distillation?A: Fractional distillation relies on multiple vaporization-condensation cycles (theoretical plates), resulting in prolonged thermal residence times (often >45 minutes). SPVD operates under deep vacuum (e.g., <0.05 mbar), which drastically lowers the boiling point. Because the distance between the evaporator and the internal condenser is minimized to a few centimeters, the thermally labile compound is exposed to heat for only seconds, preventing kinetic degradation pathways from [3].
To illustrate the critical importance of methodology, the following table summarizes the quantitative recovery data of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one across various distillation techniques.
Protocol 1: Glassware Passivation (Silanization) to Prevent Catalytic Cleavage
Causality: Free silanol groups on glass act as Lewis/Brønsted acids. Capping them with trimethylsilyl (TMS) groups removes the catalytic sites responsible for ether cleavage and aldol condensation.
Activation: Submerge the boiling flask and short-path condenser in a base bath (KOH in isopropanol) for 2 hours. Causality: This strips organic residues and fully hydroxylates the glass surface to maximize reactive -SiOH sites. Rinse copiously with deionized water, then dry at 120°C.
Silanization: In a fume hood, prepare a 5% (v/v) solution of trimethylchlorosilane (TMCS) in [4]. Fill the glassware with the solution and incubate at room temperature for 24 hours under a nitrogen atmosphere. Causality: Anhydrous conditions prevent the TMCS from polymerizing with itself in solution, forcing it to react exclusively with the glass surface.
Quenching & Washing: Drain the silane solution. Rinse the glassware sequentially with anhydrous toluene (2x), anhydrous methanol (2x), and finally dichloromethane (2x). Causality: Methanol quenches any unreacted TMCS into volatile methoxytrimethylsilane, preventing contamination of your product.
Curing: Bake the silanized glassware in an oven at 110°C for 2 hours. Causality: Heat drives the condensation of adjacent silanol/siloxane bonds, cross-linking the passivation layer for maximum thermal stability.
Self-Validation Check: Before proceeding to distillation, place a 10 µL drop of deionized water on the treated glass surface. A contact angle >90° (water beads up rather than spreading) confirms successful hydrophobic passivation of the silanol groups. If the water spreads, the passivation failed and must be repeated.
Protocol 2: Short-Path Vacuum Distillation of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one
Causality: Lowering the pressure to extreme vacuum reduces the boiling point below the thermal degradation threshold of the [5.3.0.0] tricyclic core.
Setup: Assemble the silanized short-path distillation head, receiving flask, and boiling flask. Ensure all joints are greased with high-vacuum silicone grease.
Vacuum Establishment: Connect a rotary vane high-vacuum pump equipped with a liquid nitrogen cold trap. Evacuate the system to <0.01 mbar before applying any heat. Causality: Applying heat before full vacuum is established will expose the molecule to unnecessary thermal stress.
Degassing: Gently warm the crude mixture to 30°C under vacuum to remove residual volatile solvents and dissolved gases. Wait until bubbling ceases.
Distillation: Circulate chilled fluid (-10°C) through the condenser. Gradually increase the heating mantle temperature to 65°C. Causality: The target compound will vaporize and immediately condense on the cold finger due to the short mean free path, minimizing [5].
Self-Validation Check (Pressure Monitoring): Monitor the vacuum gauge continuously. A sudden spike in pressure during heating indicates off-gassing from thermal decomposition (release of volatile ring-opened fragments). If pressure spikes above 0.05 mbar, immediately lower the mantle temperature and increase condenser cooling.
Collection: Once the distillation rate slows, backfill the system with ultra-high purity Argon. Cap the receiving flask immediately to prevent atmospheric moisture degradation.
Mechanistic Workflow Diagram
Degradation pathways vs. optimized stabilization workflow for strained tricyclic ethers.
References[3] Well One UPE. (2025). Short Path Vacuum Distillation Applications in Pharmaceuticals & CBD. Retrieved fromhttps://www.welloneupe.com/[5] Root Sciences. (2025). Wiped Film Distillation: Complete Guide to Process & Applications. Retrieved fromhttps://www.rootsciences.com/[2] Asenath-Smith, E., & Chen, W. (2008). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir. PMC2581452. Retrieved fromhttps://www.ncbi.nlm.nih.gov/pmc/articles/PMC2581452/[1] Herbinet, O., et al. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Fuel. PMC3551559. Retrieved fromhttps://www.ncbi.nlm.nih.gov/pmc/articles/PMC3551559/[4] BenchChem. (2025). Minimizing hydrolysis of siloxane bonds in functionalized surfaces. Retrieved from https://www.benchchem.com/
A Comparative Benchmarking Guide to the Synthesis of 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one
Introduction The 2-oxatricyclo[5.3.0.0¹,⁵]decan-8-one core is a synthetically challenging bridged and fused ring system that holds significant interest for researchers in natural product synthesis and medicinal chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The 2-oxatricyclo[5.3.0.0¹,⁵]decan-8-one core is a synthetically challenging bridged and fused ring system that holds significant interest for researchers in natural product synthesis and medicinal chemistry. Its rigid, three-dimensional architecture provides a unique scaffold for the development of novel therapeutic agents and complex molecular probes. The efficient construction of this tricyclic lactone, often referred to as a propellane lactone, necessitates robust and stereocontrolled synthetic strategies. This guide provides a comparative analysis of three distinct and powerful approaches for the preparation of 2-oxatricyclo[5.3.0.0¹,⁵]decan-8-one: Intramolecular [2+2] Photocycloaddition, Tandem Radical Cyclization, and Ring-Closing Metathesis (RCM). Each route will be examined for its mechanistic underpinnings, experimental feasibility, and overall efficiency, offering researchers a comprehensive resource for selecting the optimal strategy for their specific needs.
Route 1: Intramolecular [2+2] Photocycloaddition
The intramolecular [2+2] photocycloaddition is a powerful and often highly stereoselective method for the construction of cyclobutane rings, which are key structural motifs in a variety of complex molecules.[1][2] In the context of synthesizing 2-oxatricyclo[5.3.0.0¹,⁵]decan-8-one, this approach involves the photochemical cyclization of a tethered enone-alkene substrate.
Mechanistic Rationale
The key transformation is the intramolecular [2+2] cycloaddition of a precursor molecule, such as a cyclopentenone with a tethered vinyl ether or a similar olefinic moiety. Upon irradiation with UV light, the enone is excited to its triplet state. This excited species then undergoes a stepwise or concerted cycloaddition with the tethered alkene to form a diradical intermediate, which subsequently collapses to form the cyclobutane ring. The regioselectivity of the cycloaddition (straight vs. crossed) is a critical consideration and is often influenced by the length and nature of the tether connecting the two reactive partners.[2] For the synthesis of the desired tricyclic lactone, a "straight" cycloaddition is required.
Diagram of the Intramolecular [2+2] Photocycloaddition Pathway
Caption: Workflow for the intramolecular [2+2] photocycloaddition route.
Experimental Protocol: A Representative Synthesis
A plausible precursor for this transformation would be a 3-alkenyl-substituted cyclopentenone. The following protocol is a generalized procedure based on established methods for similar photochemical cyclizations.[3][4]
Precursor Synthesis: The synthesis of the tethered cyclopentenone precursor is a critical first step. This can be achieved through various methods, such as the alkylation of a cyclopentenone enolate with a suitable alkenyl halide.
Photochemical Reaction: A solution of the precursor in an appropriate solvent (e.g., acetone, acetonitrile, or benzene) is degassed with nitrogen or argon to remove oxygen, which can quench the triplet excited state. The solution is then irradiated with a high-pressure mercury lamp (typically with a Pyrex filter to block short-wavelength UV) at room temperature. The reaction progress is monitored by TLC or GC-MS.
Workup and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the tricyclic lactone.
Performance Metrics
Parameter
Intramolecular [2+2] Photocycloaddition
Typical Yield
40-70%
Stereoselectivity
Generally high, dictated by the precursor geometry
Key Reagents
Photochemical reactor, UV lamp
Advantages
High stereocontrol, atom economy
Disadvantages
Requires specialized photochemical equipment, potential for side reactions (e.g., crossed cycloaddition, photoreduction)
Route 2: Tandem Radical Cyclization
Tandem radical cyclizations are powerful methods for the rapid construction of complex polycyclic systems from acyclic precursors in a single step.[5][6] This approach relies on the generation of a radical species that undergoes a cascade of intramolecular cyclization events to form multiple rings.
Mechanistic Rationale
For the synthesis of 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one, a suitable acyclic precursor would be designed to undergo a 5-exo-trig cyclization followed by a 5-exo-trig cyclization and a final lactonization. A potential starting material could be an unsaturated ester with a strategically placed radical precursor (e.g., a bromide or a xanthate). Upon initiation with a radical initiator such as AIBN and a reducing agent like tributyltin hydride, a radical is generated. This radical then initiates a cascade of cyclizations onto the tethered double bonds, ultimately leading to the formation of the tricyclic skeleton. The final step would involve trapping of the radical and subsequent lactonization.
Diagram of the Tandem Radical Cyclization Pathway
Caption: Workflow for the tandem radical cyclization route.
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol for a tandem radical cyclization.[5]
Precursor Synthesis: An appropriate acyclic precursor containing an ester, two suitably positioned double bonds, and a radical precursor (e.g., a bromoacetyl group) is synthesized.
Radical Cyclization: A solution of the precursor in a degassed solvent (e.g., benzene or toluene) is heated to reflux. A solution of a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride) in the same solvent is added slowly over several hours via a syringe pump.
Workup and Purification: After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete consumption of the starting material. The solvent is then removed, and the crude product is purified by column chromatography.
Performance Metrics
Parameter
Tandem Radical Cyclization
Typical Yield
30-60%
Stereoselectivity
Can be moderate to high, dependent on substrate control
Rapid construction of complex frameworks, mild reaction conditions
Disadvantages
Use of toxic tin reagents, potential for competing side reactions and rearrangements
Route 3: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic and macrocyclic compounds.[7][8] This strategy involves the intramolecular reaction of a diene in the presence of a ruthenium or molybdenum catalyst to form a new carbon-carbon double bond and a volatile byproduct (ethylene).
Mechanistic Rationale
To construct the 2-oxatricyclo[5.3.0.0¹,⁵]decan-8-one skeleton via RCM, a diene precursor containing a pre-formed five-membered ring with two appended alkenyl chains is required. The RCM reaction will then form the seven-membered ring of the bicyclo[5.3.0]decane core. Subsequent functional group manipulation, including lactonization, would then lead to the final tricyclic product. The choice of catalyst (e.g., Grubbs' first, second, or third generation catalysts) can significantly influence the reaction efficiency and functional group tolerance.[9]
Diagram of the Ring-Closing Metathesis Pathway
Caption: Workflow for the Ring-Closing Metathesis route.
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol for an RCM-based synthesis.[7]
Precursor Synthesis: A suitable diene precursor is synthesized. This could involve, for example, the alkylation of a cyclopentanone derivative with two different alkenylating agents.
Ring-Closing Metathesis: The diene precursor is dissolved in a degassed solvent (e.g., dichloromethane or toluene). A solution of the RCM catalyst (e.g., Grubbs' second-generation catalyst) is added, and the reaction mixture is stirred at room temperature or with gentle heating. The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.
Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed. The crude product is purified by column chromatography to yield the bicyclic olefin.
Lactonization: The bicyclic olefin is then converted to the target tricyclic lactone through a series of standard transformations, which may include dihydroxylation, oxidative cleavage, and intramolecular esterification.
Performance Metrics
Parameter
Ring-Closing Metathesis
Typical Yield
RCM step: 70-95%; Overall yield depends on subsequent steps
High functional group tolerance, commercially available catalysts, generally high-yielding RCM step
Disadvantages
Multi-step sequence after RCM, cost of the catalyst
Comparative Analysis and Conclusion
Synthetic Route
Key Transformation
Advantages
Disadvantages
Overall Assessment
Intramolecular [2+2] Photocycloaddition
Photochemical [2+2] cycloaddition
High stereocontrol, atom economy, direct formation of the tricyclic core in some cases.
Requires specialized equipment, potential for side reactions, regioselectivity can be an issue.
An elegant and potentially very efficient route, particularly if high stereocontrol is the primary concern.
Tandem Radical Cyclization
Radical cascade reaction
Rapid construction of molecular complexity from simple precursors, mild reaction conditions.
Use of toxic tin reagents, stereocontrol can be challenging, potential for undesired rearrangements.
A powerful strategy for rapid access to the tricyclic core, but may require significant optimization to achieve high selectivity and yield.
Ring-Closing Metathesis
Olefin metathesis
High functional group tolerance, reliable and high-yielding RCM step, commercially available catalysts.
Multi-step sequence required after the key RCM step, cost of the catalyst can be a factor for large-scale synthesis.
A robust and reliable approach, particularly well-suited for the synthesis of analogues due to the modular nature of the precursor synthesis.
The choice of the optimal synthetic route for the preparation of 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one will ultimately depend on the specific goals of the research program. For endeavors where stereochemical purity is paramount and the necessary photochemical equipment is available, the intramolecular [2+2] photocycloaddition offers a highly attractive and elegant solution. The tandem radical cyclization approach provides a means for the rapid assembly of the complex carbocyclic framework, although it may require more extensive optimization to control stereoselectivity and mitigate the use of hazardous reagents. Finally, the Ring-Closing Metathesis route stands out for its reliability, functional group tolerance, and the modularity of the precursor synthesis, making it a strong choice for the preparation of a library of analogues, despite the multi-step nature of the overall sequence. Each of these methods represents a cutting-edge approach in modern organic synthesis, and a thorough understanding of their respective strengths and weaknesses will empower researchers to make informed decisions in their pursuit of this challenging and valuable molecular target.
References
Sakamoto, M., Takahashi, M., Yoshiaki, M., Fujita, T., Watanabe, S., & Aoyama, H. (1994). Photochemical synthesis of tricyclic β-lactams and their isomerization to β-thiolactones. Journal of the Chemical Society, Perkin Transactions 1, (20), 2899-2903. [Link]
Kakiuchi, K., & Tobe, Y. (2005). Synthesis of propellane-containing natural products. Topics in Current Chemistry, 258, 139-173. [Link]
Wu, J., & Zhang, J. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters, 31(12), 3045-3054. [Link]
Lee, J., & Kim, D. (2025). A Tandem Photocycloaddition—Ring Expansion Strategy for the Synthesis of Fused [5.3.0] Triketone. Molecules, 30(18), 4567. [Link]
Jianyang, D., & Dong, X. (2026). Research Progress on the Functionalization of [1.1.1]Propellane via Radical Pathways. Chinese Journal of Organic Chemistry, 46(3), 1-15. [Link]
Li, Z., et al. (2023). Photocatalyzed radical multicomponent alkylacylation of [1.1.1]propellane to synthesize 1,3-disubstituted BCP ketones. Organic Chemistry Frontiers, 10(15), 3745-3751. [Link]
Oelgemoeller, M., Griesbeck, A. G., Kramer, W., & Nerowski, F. (1998). Photochemical macrocyclization: synthesis of lactones, lactames, ethers and thioethers. Journal of Information Recording, 24, 87-94. [Link]
Kim, J., et al. (2024). 1,3-Difunctionalization of [1.1.1]propellane through iron-hydride catalyzed hydropyridylation. Nature Communications, 15(1), 1-11. [Link]
Brodzka, A., Borys, F., Koszelewski, D., & Ostaszewski, R. (2018). Studies on the Synthesis of Endocyclic Enol Lactones via a RCM of Selected Vinyl Esters. The Journal of Organic Chemistry, 83(15), 8655-8661. [Link]
Bach, T. (2010). Use of Intramolecular [2 + 2] Photocycloaddition in the Synthesis of Bilobalide (129) a. In Photochemical Key Steps in Organic Synthesis (pp. 1-38). [Link]
Reiser, O. (2012). Intramolecular [2+2] photocycloaddition reactions as an entry to the 2-oxatricyclo[4.2.1.0(4,9)]nonan-3-one skeleton of lactiflorin. Chemistry–An Asian Journal, 7(8), 1836-1842. [Link]
Ouchi, A., et al. (2025). Intramolecular [2+2] Photocycloaddition and Cycloreversion of Ferulic Acid Derivatives. Chemistry Letters, 54(8), 1-4. [Link]
da Silva, A. C., et al. (2025). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules, 30(9), 2025. [Link]
Fürstner, A. (2025). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. Molecules, 30(20), 5000. [Link]
Neo, A. G. (2013). Synthesis of heterocyclic compounds by photochemical cyclizations. Current Organic Chemistry, 17(10), 1044-1062. [Link]
Reiser, O. (2022). Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. Chemical Science, 13(10), 2899-2904. [Link]
Wang, C., et al. (2019). Tandem radical cyclization to construct poly-brominated 2-oxindoles. Organic & Biomolecular Chemistry, 17(3), 555-559. [Link]
Fürstner, A. (2020). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. Molecules, 25(19), 4593. [Link]
Nieman, J. A., et al. (2013). Bidirectional cross metathesis and ring-closing metathesis/ring opening of a C2-symmetric building block: a strategy for the synthesis of decanolide natural products. Beilstein Journal of Organic Chemistry, 9, 2518-2527. [Link]
Macmillan Group. (2000). Tandem Reaction Sequences. [Link]
Comparative Structural Analysis of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one and Related Bridged Ketones
Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The architectural complexity of bridged and fused polycyclic ketones provides criti...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The architectural complexity of bridged and fused polycyclic ketones provides critical rigid scaffolds for drug discovery and complex natural product synthesis. This guide offers an in-depth comparative analysis of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one (CAS 1116036-49-7) against classic bridged systems such as norbornanone and adamantanone. By examining the causality between their three-dimensional topologies, ring strain, and heteroatom effects, we establish a predictive framework for their chemical reactivity and utility in advanced synthetic workflows.
Structural Architecture & Mechanistic Causality
The defining feature of 2-oxatricyclo[5.3.0.0^{1,5}]decan-8-one is its highly strained 5-4-5 fused topology. This structure consists of a central cyclobutane ring flanked by a tetrahydrofuran and a cyclopentanone ring, typically accessed via photochemical [2+2] cycloadditions[1].
When compared to traditional bridged ketones, the reactivity of this oxatricyclic system is governed by three mechanistic pillars:
Ring Strain as a Thermodynamic Driver:
Unlike the strain-free, diamondoid lattice of adamantanone, the cyclobutane core of the 5-4-5 system harbors significant angle strain (~26 kcal/mol). This strain primes the molecule for downstream strain-relief transformations, such as thermal fragmentation or radical-mediated ring expansions.
Heteroatom-Directed Selectivity:
The oxygen atom in the tetrahydrofuran ring dramatically alters the electronic landscape compared to all-carbon bridged ketones like norbornanone. It creates a localized dipole that can coordinate with Lewis acidic reagents, actively directing incoming nucleophiles.
Steric Folding and Facial Bias:
The fusion of the three rings forces the molecule into a rigid, "V-shaped" envelope conformation. In bridged systems like norcamphor (norbornanone), hydride attack occurs preferentially from the less hindered exo face[2]. In contrast, the oxatricyclic system exhibits extreme facial bias dictated by the deep concave fold, forcing nucleophilic attack almost exclusively from the convex face[3].
Logical relationship between structural features and chemical reactivity.
Comparative Data Analysis
To objectively evaluate the performance and physical properties of these scaffolds, key quantitative structural parameters are summarized below.
Table 1: Structural and Reactivity Parameters of Bridged/Fused Ketones
As an application scientist, ensuring reproducibility requires protocols that are mechanistically sound and self-validating. The following methodologies detail the synthesis and stereochemical profiling of the oxatricyclic scaffold.
Protocol 1: Scaffold Synthesis via [2+2] Photocycloaddition
This protocol constructs the 5-4-5 core via an intermolecular photochemical reaction between cyclopent-2-en-1-one and 2,3-dihydrofuran[1].
Preparation: Dissolve cyclopent-2-en-1-one (1.0 equiv) and 2,3-dihydrofuran (3.0 equiv) in anhydrous acetonitrile (0.1 M).
Causality: A stoichiometric excess of the dihydrofuran is critical to suppress the competitive homodimerization of the enone.
Degassing: Sparge the solution with ultra-pure argon for 30 minutes.
Causality: Molecular oxygen is a potent triplet quencher. Removing it ensures the excited triplet state [1,4-biradical] intermediate has a sufficient lifetime to undergo ring closure.
Irradiation: Irradiate the mixture in a Rayonet reactor equipped with 300 nm UV lamps through a Pyrex filter for 12 hours.
Causality: The Pyrex filter acts as a cut-off for wavelengths below 280 nm, preventing unwanted Norrish Type I cleavage (alpha-cleavage) of the resulting product ketone.
Self-Validation System: Monitor the reaction via in-situ FTIR spectroscopy. The reaction is deemed complete when the conjugated enone C=O stretch (1705 cm⁻¹) is entirely replaced by the strained cyclopentanone C=O stretch (1735 cm⁻¹).
Workflow of the [2+2] photocycloaddition yielding the 5-4-5 oxatricyclic scaffold.
Protocol 2: Diastereoselective Carbonyl Reduction
This protocol demonstrates the extreme facial selectivity of the scaffold compared to simple bridged ketones[2],[3].
Preparation: Dissolve the purified 2-oxatricyclo[5.3.0.0^{1,5}]decan-8-one in anhydrous methanol and cool to -78 °C under inert atmosphere.
Causality: Conducting the reduction at cryogenic temperatures maximizes the thermodynamic differentiation between the transition states. The concave face is sterically blocked by the cyclobutane fold, forcing the hydride to attack exclusively from the convex face.
Quenching: After 2 hours, quench the reaction with saturated aqueous NH₄Cl and extract with dichloromethane.
Self-Validation System: Analyze the crude product via ¹H NMR spectroscopy. The stereochemical outcome is validated by analyzing the coupling constant (
J
) of the newly formed carbinol proton. The dihedral angle dictated by the rigid 5-4-5 framework results in a distinct splitting pattern that definitively proves convex-face attack.
Conclusion
While adamantanone provides a rigid, strain-free spacer and norbornanone serves as a classic stereochemical model, 2-oxatricyclo[5.3.0.0^{1,5}]decan-8-one occupies a unique chemical space. Its combination of high cyclobutane ring strain, heteroatom-induced dipole, and extreme facial bias makes it an unparalleled scaffold for exploring complex stereoselective transformations and accessing medium-sized rings via controlled fragmentation.
[1] Title: [2+2]- Photocycloaddition Reactions of Cyclopentenones with Alkenes - R Discovery
Source: researcher.life
URL:
[2] Title: A Comparative Analysis of the Reactivity of Tricyclo[4.2.1.0,2,5]nonan-3-one and Other Bridged Ketones - Benchchem
Source: benchchem.com
URL:
[3] Title: Biomimetic Kinetic Resolution: Highly Enantio- and Diastereoselective Transfer Hydrogenation of Aglain Ketones | Journal of the American Chemical Society
Source: acs.org
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Navigating the Synthesis of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one: A Guide to Personal Protective Equipment
The novel molecular architecture of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one presents intriguing possibilities for drug development and materials science. As with any pioneering research, ensuring the safety of laboratory p...
Author: BenchChem Technical Support Team. Date: April 2026
The novel molecular architecture of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one presents intriguing possibilities for drug development and materials science. As with any pioneering research, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this molecule, the following recommendations are grounded in a thorough risk assessment based on its structural motifs—a bridged bicyclic ether and a ketone—and the known hazards of analogous chemical structures.
Hazard Assessment: Understanding the Adversary
Before donning any equipment, we must first understand the potential risks. The primary hazards associated with 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one are inferred from its functional groups and the toxicological data of similar compounds. Structurally related tricyclic ketones and oxatricyclo compounds have been shown to cause skin irritation, serious eye damage, and may exhibit acute toxicity if swallowed or in contact with skin.[1][2] Therefore, we must assume this compound presents similar risks.
Key Potential Hazards:
Dermal Contact: Potential for skin irritation, and absorption through the skin may be harmful.[2]
Ocular Contact: Risk of serious eye irritation or damage.[1]
Inhalation: While the volatility of this specific compound is unknown, handling it, particularly if it is a solid, may generate dust or aerosols that could be harmful if inhaled.
All handling of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one should be conducted within a certified chemical fume hood to minimize inhalation exposure. The following PPE recommendations are designed to create a robust barrier against the remaining exposure routes.
The PPE Ensemble: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the scale and nature of the procedure. Below is a detailed breakdown of the recommended PPE, explaining the rationale behind each selection.
Eye and Face Protection: The First Line of Defense
Chemical Splash Goggles: These are mandatory for all procedures involving 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one. Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from splashes, mists, and fine powders.
Face Shield: When handling larger quantities (e.g., >50 mL of a solution or >10 g of a solid) or when there is a heightened risk of splashing, a face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.
Hand Protection: Selecting the Right Barrier
The ketone functional group is a critical consideration for glove selection. Many common laboratory gloves, such as nitrile, offer poor resistance to ketones.
Primary Gloves: Butyl Rubber: Butyl rubber gloves are highly recommended for handling ketones and esters, providing excellent chemical resistance.[1][2] They will serve as the primary barrier against skin contact.
Double Gloving: For all but the most incidental contact, double gloving is advised. An inner nitrile glove can be worn, with an outer butyl rubber glove. This provides an additional layer of protection and can alert the user to a breach in the outer glove.
Glove Inspection: Before each use, gloves must be thoroughly inspected for any signs of degradation, punctures, or tears. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
Body Protection: Shielding Against Contamination
Laboratory Coat: A standard, flame-resistant lab coat is the minimum requirement for body protection. It should be fully buttoned with the sleeves rolled down.
Chemical-Resistant Apron: When handling larger volumes or during procedures with a significant splash potential, a chemical-resistant apron made of a material like rubber or neoprene should be worn over the lab coat.
Respiratory Protection: A Precautionary Measure
While all work should be performed in a fume hood, respiratory protection may be necessary in specific situations, such as a large spill or a failure of engineering controls. In such events, a NIOSH-approved respirator with organic vapor cartridges is recommended.
Operational Protocols: From Preparation to Disposal
PPE Donning and Doffing: A Critical Sequence
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Diagram: PPE Donning and Doffing Workflow
Caption: The proper sequence for donning and doffing PPE to minimize exposure.
Spill Response
In the event of a spill, evacuate the immediate area and alert your supervisor. If safe to do so, contain the spill with an inert absorbent material like vermiculite or sand. All personnel involved in the cleanup must wear the appropriate PPE as outlined above, including respiratory protection if the spill is large or outside of a fume hood.
Disposal Plan: Completing the Lifecycle Safely
All materials that come into contact with 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one must be treated as hazardous waste.
Solid Waste: Contaminated gloves, absorbent materials, and any other solid waste should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste: All solutions containing the compound should be collected in a designated "Organic Liquid" waste container.[1] Do not pour any amount down the drain.[1]
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
By adhering to these stringent PPE protocols and operational plans, researchers can confidently and safely explore the potential of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one, advancing science while prioritizing personal safety.
Summary of PPE Recommendations
Task Scale
Eye/Face Protection
Hand Protection
Body Protection
Small Scale (e.g., <1g solid, <10mL solution)
Chemical Splash Goggles
Double Gloving (Inner Nitrile, Outer Butyl)
Lab Coat
Medium Scale (e.g., 1-10g solid, 10-50mL solution)
Chemical Splash Goggles
Double Gloving (Inner Nitrile, Outer Butyl)
Lab Coat
Large Scale (e.g., >10g solid, >50mL solution)
Chemical Splash Goggles & Face Shield
Double Gloving (Inner Nitrile, Outer Butyl)
Lab Coat & Chemical-Resistant Apron
References
NextSDS. (n.d.). 2-oxatricyclo[5.4.0.0,1,5]undecan-8-amine - Chemical Substance Information. Retrieved from [Link]
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]